(S)-2-(3-Chloro-4-methylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(3-Chloro-4-methylphenyl)pyrrolidine is a chiral organic compound that features a pyrrolidine ring substituted with a 3-chloro-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chloro-4-methylbenzaldehyde and pyrrolidine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in solvents like ethanol or tetrahydrofuran at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis may involve:
Catalytic Hydrogenation: Using a palladium or platinum catalyst to reduce the imine intermediate.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated pyrrolidine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Asymmetric Synthesis: Used as a chiral building block in the synthesis of enantiomerically pure compounds.
Ligand Design: Employed in the design of chiral ligands for asymmetric catalysis.
Biology
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system agents.
Medicine
Drug Development: Explored as a scaffold for developing new therapeutic agents, including anti-inflammatory and analgesic drugs.
Industry
Material Science: Utilized in the synthesis of novel polymers and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (S)-2-(3-Chloro-4-methylphenyl)pyrrolidine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, while the 3-chloro-4-methylphenyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
®-2-(3-Chloro-4-methylphenyl)pyrrolidine: The enantiomer of the compound, which may exhibit different biological activities and properties.
2-(3-Chloro-4-methylphenyl)pyrrolidine: The racemic mixture, which lacks the chiral specificity of the (S)-enantiomer.
2-(3-Chlorophenyl)pyrrolidine: A similar compound without the methyl group, which may have different chemical and biological properties.
Uniqueness
(S)-2-(3-Chloro-4-methylphenyl)pyrrolidine is unique due to its chiral nature, which can impart specific stereochemical properties that are crucial in asymmetric synthesis and drug design. The presence of both the chloro and methyl groups on the phenyl ring can also influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C11H14ClN |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
(2S)-2-(3-chloro-4-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14ClN/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m0/s1 |
InChI Key |
DXYRIQWVWKQLKQ-NSHDSACASA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H]2CCCN2)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCN2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.